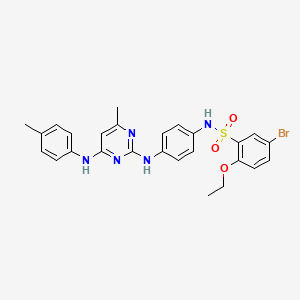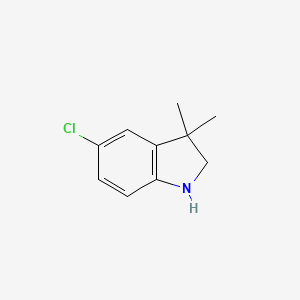
(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” is a chemical compound. It’s related to 2-chloroquinoline-3-carbaldehyde, a compound that has been the subject of recent research due to its synthetic and effective biological importance .
Synthesis Analysis
The synthesis of compounds like “(E)-4-bromo-N’-((2-chloroquinolin-3-yl)methylene)benzohydrazide” typically involves the use of 2-chloroquinoline-3-carbaldehyde . A “green” synthesis method has been reported, which uses 2-chloroquinoline-3-carbaldehyde and a variety of substituted hydrazides in PEG 400 .Applications De Recherche Scientifique
Antioxidant Activity
Benzamides, including this compound, have been studied for their antioxidant potential. Researchers have evaluated their ability to scavenge free radicals and chelate metal ions. Some synthesized benzamides demonstrated more effective antioxidant activity compared to standard compounds . Investigating the antioxidant properties of this specific compound could provide insights into its potential health benefits.
Antibacterial Properties
In vitro antibacterial studies are crucial for assessing a compound’s efficacy against bacterial pathogens. Researchers have tested benzamides against both gram-positive and gram-negative bacteria. By evaluating the growth inhibitory activity, we can determine whether this compound shows promise as an antibacterial agent . Further investigations could explore its mechanism of action and potential clinical applications.
Synthetic Applications
The synthesis of benzamides involves constructing the amide functional group, which is widely used in drug discovery and industrial applications. Understanding the synthetic pathways and reactivity of this compound can guide its utilization in various fields. Researchers have explored different methods, including microwave-induced synthesis, to efficiently produce quinoline derivatives containing benzamide moieties . These synthetic approaches contribute to the compound’s versatility.
Biological Evaluation
Researchers have assessed the biological activity of benzamides, including their potential as anti-tumor, anti-microbial, anti-fungal, and anti-inflammatory agents. By conducting in vivo biochemical tests, we can gain insights into their pharmacological effects and safety profiles . Investigating this compound’s interactions with cellular targets and pathways could reveal novel therapeutic applications.
Industrial Applications
Amides find use in various industrial sectors, such as plastics, rubber, paper, and agriculture. Benzamides, due to their stability and diverse chemical reactivity, contribute to these applications. Understanding how this compound fits into industrial processes can inform its practical utilization .
Chemical Synthesis
The compound’s structure includes a quinoline ring system, which is a valuable scaffold in medicinal chemistry. Researchers have explored reactions to construct fused or binary quinoline-cord heterocyclic systems . Investigating its reactivity and potential modifications can lead to novel derivatives with specific properties.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
The mode of action involves the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .
Biochemical Pathways
It’s worth noting that quinoline-based compounds have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiparasitic activity .
Result of Action
Compounds with similar structures have shown potential against various diseases .
Propriétés
IUPAC Name |
4-bromo-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3O/c18-14-7-5-11(6-8-14)17(23)22-20-10-13-9-12-3-1-2-4-15(12)21-16(13)19/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRCDDHPRGOOY-KEBDBYFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-bromo-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
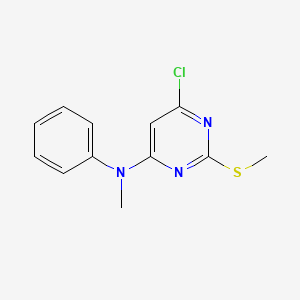
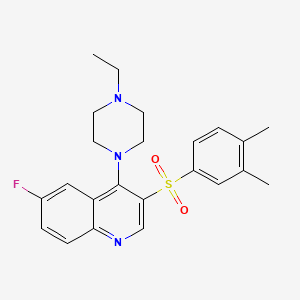
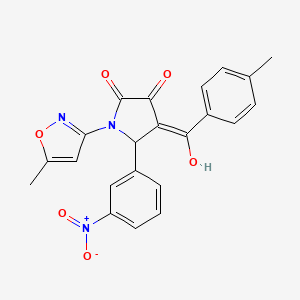
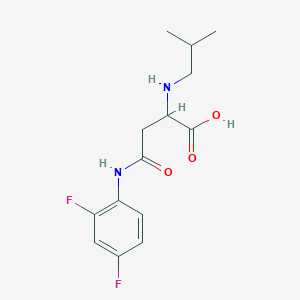
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

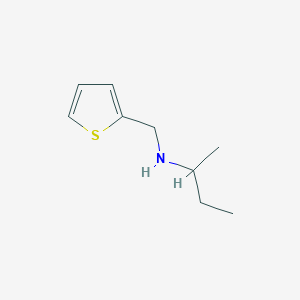
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
